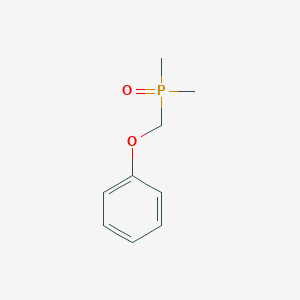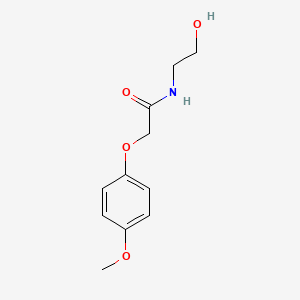
Zinc, bis(2,2-dimethylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc, bis(2,2-dimethylpropyl)-: is a chemical compound with the molecular formula C10H22Zn It is a zinc complex where the zinc atom is coordinated by two 2,2-dimethylpropyl groups
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Zinc, bis(2,2-dimethylpropyl)- typically involves the reaction of zinc chloride with 2,2-dimethylpropyl magnesium bromide in an ether solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
ZnCl2+2(CH3)3CCH2MgBr→Zn[(CH3)3CCH2]2+2MgBrCl
Industrial Production Methods: On an industrial scale, the production of Zinc, bis(2,2-dimethylpropyl)- may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions: Zinc, bis(2,2-dimethylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and corresponding organic by-products.
Substitution: It can participate in substitution reactions where the 2,2-dimethylpropyl groups are replaced by other ligands.
Complexation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Substitution: Reagents such as halogens, acids, and bases can be used under controlled conditions.
Complexation: Ligands such as phosphines, amines, and other donor molecules are used to form complexes.
Major Products:
Oxidation: Zinc oxide and organic by-products.
Substitution: New zinc complexes with different ligands.
Complexation: Various zinc-ligand complexes.
科学研究应用
Chemistry: Zinc, bis(2,2-dimethylpropyl)- is used as a precursor in the synthesis of other zinc-containing compounds. It is also used in catalysis and as a reagent in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in zinc metabolism and its effects on biological systems.
Medicine: There is ongoing research into the potential therapeutic applications of zinc complexes, including their use as antimicrobial agents and in cancer treatment.
Industry: In the industrial sector, Zinc, bis(2,2-dimethylpropyl)- is used in the production of specialized materials and as a catalyst in various chemical processes.
作用机制
The mechanism by which Zinc, bis(2,2-dimethylpropyl)- exerts its effects involves the coordination of zinc with target molecules. Zinc acts as a Lewis acid, facilitating various chemical reactions. The 2,2-dimethylpropyl groups provide steric hindrance, influencing the reactivity and stability of the compound.
相似化合物的比较
- Zinc, bis(2,2-dimethylbutyl)-
- Zinc, bis(2,2-dimethylpentyl)-
- Zinc, bis(2,2-dimethylhexyl)-
Comparison: Zinc, bis(2,2-dimethylpropyl)- is unique due to the specific steric and electronic effects imparted by the 2,2-dimethylpropyl groups. Compared to similar compounds with longer alkyl chains, it may exhibit different reactivity and stability profiles, making it suitable for specific applications.
属性
CAS 编号 |
54773-23-8 |
|---|---|
分子式 |
C10H22Zn |
分子量 |
207.7 g/mol |
IUPAC 名称 |
zinc;2-methanidyl-2-methylpropane |
InChI |
InChI=1S/2C5H11.Zn/c2*1-5(2,3)4;/h2*1H2,2-4H3;/q2*-1;+2 |
InChI 键 |
ONYPPVBKLADTTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


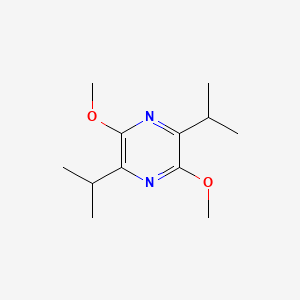
![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)
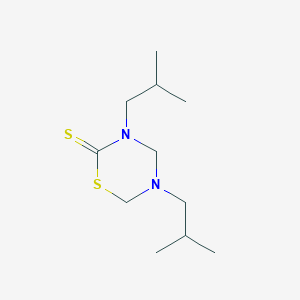

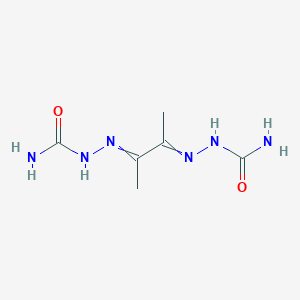


![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)


